3-Chloropropiophenone

Description

Overview of 3-Chloropropiophenone as a Chemical Compound

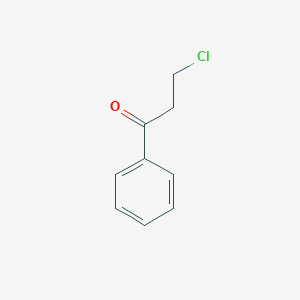

This compound, a derivative of propiophenone, is a solid, crystalline substance, typically appearing as white to light yellow in color. ontosight.aisdlookchem.comthermofisher.com It is characterized by a phenyl ring attached to a propionyl group, with a chlorine atom substituted at the meta position of the phenyl ring. ontosight.ai This compound is generally insoluble in water but soluble in organic solvents such as methanol, ethanol, ether, and acetone. ontosight.aiguidechem.comharikrishnaent.comorganicintermediate.com

Nomenclature and Chemical Structure within an Academic Context

In academic and chemical literature, this compound is identified by several synonyms, including m-Chloropropiophenone, 3-chloro-1-phenylpropan-1-one, and 3-Chlorophenyl Ethyl Ketone. sdlookchem.comchemimpex.comnih.gov Its chemical structure is fundamental to its reactivity and utility in synthesis. The presence of the chlorine atom on the phenyl ring and the carbonyl group in the propionyl chain are key functional groups that allow for a variety of chemical transformations. guidechem.com

Interactive Data Table: Chemical Identifiers for this compound

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | 1-(3-chlorophenyl)propan-1-one | thermofisher.comnih.gov |

| CAS Number | 34841-35-5 | thermofisher.comchemimpex.comnih.gov |

| Molecular Formula | C₉H₉ClO | thermofisher.comchemimpex.comnih.gov |

| Molecular Weight | 168.62 g/mol | chemimpex.comnih.gov |

| InChI Key | PQWGFUFROKIJBO-UHFFFAOYSA-N | thermofisher.comnih.gov |

| SMILES | CCC(=O)C1=CC=CC(Cl)=C1 | thermofisher.com |

The molecular structure consists of a planar molecule with small torsion angles within the alkyl side chain. researchgate.net This structural feature influences its packing in the solid state and its reactivity in solution.

Historical Context of this compound Research and Development

While the exact date of its first synthesis is not widely documented, research articles referencing this compound and its applications began appearing more frequently in the latter half of the 20th century. biosynth.comchemicalbook.com Early research focused on its properties and reactions, laying the groundwork for its later use as a key building block in more complex molecules. For instance, a method for its preparation from m-chlorobenzoyl chloride was described in the Chinese Journal of Medicinal Chemistry in 2003. google.com Another synthesis method involves the Friedel–Crafts acylation of benzene with 3-chloropropionyl chloride. researchgate.netchemicalbook.com Over the years, various synthetic routes have been developed, including the chlorination of propiophenone using a catalyst like aluminum trichloride. google.comgoogle.com

Significance in Contemporary Chemical Science

This compound is a versatile intermediate in organic synthesis, valued for its ability to participate in a wide range of chemical reactions. guidechem.comchemimpex.com Its chlorinated aromatic ring and ketone functional group make it a valuable precursor for creating more complex molecules. chemimpex.comchemimpex.com

Role as an Advanced Organic Intermediate

As an organic intermediate, this compound serves as a foundational molecule for various chemical transformations. guidechem.comchemimpex.com It is used in reactions such as vinylation, alkylation, and dienylation of ketones. tecmos.comchemicalbook.com The presence of the chlorine atom allows for nucleophilic substitution reactions, while the ketone group can undergo reduction to an alcohol or be involved in condensation reactions. chemimpex.com

One notable application is its use as a precursor to phenyl vinyl ketone. chemicalbook.com It is also employed in the synthesis of (S)-3-chloro-1-phenylpropanol through bio-catalyzed asymmetric reduction methods. nih.govsigmaaldrich.com This chiral alcohol is a key building block for several important pharmaceuticals. organicintermediate.comresearchgate.net Furthermore, research has demonstrated the biotransformation of this compound to 1-phenyl-1-propanone using microalgae. nih.gov

Contributions to Pharmaceutical and Agrochemical Innovations

The significance of this compound is particularly evident in the pharmaceutical and agrochemical industries. chemimpex.comgoogle.com

In pharmaceuticals , it is a key intermediate in the synthesis of a number of active pharmaceutical ingredients (APIs). guidechem.comchemicalbook.comxdbiochems.com Notable examples include:

Bupropion: An antidepressant and smoking cessation aid. sdlookchem.comacs.orgacs.org The synthesis of bupropion often involves the bromination of m-chloropropiophenone followed by amination with tert-butylamine. google.comacs.orggoogle.comwipo.int

Fluoxetine: A selective serotonin reuptake inhibitor (SSRI) used to treat depression. sioc-journal.cnchemicalbook.comacs.org The synthesis can involve the asymmetric reduction of this compound to form a chiral alcohol intermediate. sioc-journal.cnresearchgate.netresearchgate.netguidechem.com

Dapoxetine: A short-acting SSRI for the treatment of premature ejaculation. sdlookchem.comorganicintermediate.comchemicalbook.comguidechem.com Its synthesis can be achieved from this compound through a series of reactions including asymmetric reduction and alkylation. organicintermediate.comguidechem.com

Maraviroc: An antiretroviral drug used to treat HIV infection. sdlookchem.comchemicalbook.com

Tomoxetine and Nisoxetine: Antidepressants for which (S)-3-chlorophenylpropanol, derived from this compound, is an important chiral building block. organicintermediate.comguidechem.com

Interactive Data Table: Pharmaceutical and Agrochemical Applications of this compound

| Application Area | Final Product Examples | Synthetic Role of this compound | Source |

|---|---|---|---|

| Pharmaceuticals | Bupropion, Fluoxetine, Dapoxetine, Maraviroc | Key intermediate and precursor | sdlookchem.comchemicalbook.comacs.orgacs.orgchemicalbook.com |

| Agrochemicals | Herbicides, Pesticides | Building block in synthesis | chemimpex.comgoogle.comxdbiochems.com |

In the agrochemical sector, this compound is utilized in the production of pesticides and herbicides. chemimpex.comgoogle.comxdbiochems.com Its role is to serve as a building block to create more complex molecules with desired biocidal activities, contributing to the development of effective crop protection solutions. chemimpex.comgoogle.com

Propriétés

IUPAC Name |

3-chloro-1-phenylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTJRGPZVSKWRTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5061324 | |

| Record name | 1-Propanone, 3-chloro-1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936-59-4 | |

| Record name | 3-Chloropropiophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=936-59-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloropropiophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000936594 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chloropropiophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227202 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Chloropropiophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37238 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Propanone, 3-chloro-1-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Propanone, 3-chloro-1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | β-chloropropiophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.106 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Chloropropiophenone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WBZ9Q23H2T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-chloropropiophenone, and how can its purity be validated in laboratory settings?

- Methodological Answer : The synthesis of this compound typically involves Friedel-Crafts acylation of chlorobenzene with propanoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Post-synthesis, purity validation requires chromatographic techniques (e.g., HPLC or GC-MS) to detect impurities such as unreacted precursors or byproducts. Spectroscopic methods (¹H/¹³C NMR, IR) confirm structural integrity . For impurity profiling, reference standards (e.g., MM0745.08 impurity) should be used to calibrate analytical instruments .

Q. How should researchers handle and store this compound to ensure chemical stability and safety?

- Methodological Answer : Store this compound at -20°C in airtight, light-resistant containers to prevent degradation. Solubility in DMSO (10 mM) allows for long-term storage at -80°C for up to two years. Safety protocols include using PPE (gloves, goggles) due to its skin corrosion/irritation hazards (CLP classification: H314) and working in a fume hood to avoid inhalation .

Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR : ¹H NMR peaks at δ 7.4–8.1 ppm (aromatic protons) and δ 2.8–3.2 ppm (ketone-adjacent CH₂).

- IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch).

- GC-MS : Molecular ion peak at m/z 168.62 (C₉H₉ClO⁺) .

- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase for purity assessment .

Advanced Research Questions

Q. How can enantioselectivity be enhanced in the biocatalytic reduction of this compound to (S)-3-chloro-1-phenylpropanol?

- Methodological Answer : Immobilize whole-cell biocatalysts (e.g., Acetobacter sp. or Candida utilis) in polyvinyl alcohol (PVA)-sodium sulfate matrices to improve stability and reuse. Optimize reaction parameters using deep eutectic solvents (DESs) like choline chloride/urea ([ChCl][U]), which increases cell membrane permeability. Key conditions:

| Parameter | Optimal Value |

|---|---|

| DES Content | 5% (v/v) |

| Substrate Conc. | 10.0 mmol/L |

| Temperature | 30°C |

| pH | 5.5 |

| Glucose Conc. | 60 mmol/L |

| Under these conditions, yields >82% and enantiomeric excess (e.e.) >99% are achievable . |

Q. What mechanistic insights explain this compound’s role in H₂Se donor synthesis?

- Methodological Answer : this compound reacts with sodium selenide via α-deprotonation/β-elimination to release H₂Se. Flow cytometry and membrane permeability assays (MAR) confirm that the electron-withdrawing chloro group enhances α-proton acidity, facilitating the reaction. Kinetic studies (e.g., UV-Vis monitoring of H₂Se release) and isotopic labeling (²H NMR) validate the proposed mechanism .

Q. How does this compound contribute to halogenated byproduct formation in high-salinity wastewater treatment?

- Methodological Answer : In advanced oxidation processes (AOPs), chloride ions react with hydroxyl radicals (•OH) to form Cl•, which halogenates organic intermediates. GC-MS analysis identifies this compound as a byproduct in dye degradation. Measure adsorbable organic halides (AOX) to quantify halogenated pollutants. Mitigation strategies include optimizing AOP parameters (e.g., pH, oxidant dose) to minimize Cl• generation .

Q. What analytical workflows ensure compliance with regulatory standards for this compound in pharmaceutical intermediates?

- Methodological Answer :

- Impurity Profiling : Use LC-MS/MS with a Zorbax Eclipse Plus C18 column to detect trace impurities (e.g., MM0745.08).

- Stability Testing : Accelerated degradation studies (40°C/75% RH for 6 months) assess hydrolytic stability.

- Safety Compliance : Align with REACH/CLP regulations by documenting skin corrosion/irritation data (H314) and ensuring SDS includes disposal protocols for halogenated waste .

Data Contradictions and Resolution

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.